molecular formula C11H8BrF2NO2 B1409677 Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate CAS No. 1805592-27-1

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate

Cat. No.: B1409677
CAS No.: 1805592-27-1
M. Wt: 304.09 g/mol
InChI Key: AREYHYFLOOPDSR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate is a halogenated aromatic ester with the molecular formula C₁₂H₁₀BrF₂NO₂ (CAS: 1807073-86-4) . Its structure features:

  • Bromine at position 2 (providing electrophilic reactivity for substitution reactions).
  • Difluoromethyl group at position 3 (introducing metabolic stability and lipophilicity via fluorine’s inductive effects) .
  • Ethyl ester at the carboxylate position (modulating solubility and hydrolysis kinetics).

This compound’s design leverages fluorine’s role in improving bioavailability and resistance to oxidative metabolism, as seen in fluorinated pharmaceuticals . Its multifunctional substituents make it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-6(5-15)3-7(9(8)12)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYHYFLOOPDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the cyano and difluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The table below compares key substituents and their impacts:

Compound Name Substituents (Positions) Key Properties
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate Br (2), CN (5), CF₂H (3), ethyl ester High electrophilicity, metabolic stability, moderate lipophilicity
Ethyl benzoate H at all positions, ethyl ester Low reactivity, high volatility, limited biological activity
Ethyl 3-cyano-5-methylbenzoate CN (3), CH₃ (5), ethyl ester Moderate electron-withdrawing effects, reduced halogen-mediated reactivity
Ethyl 2-bromo-5-(trifluoromethyl)benzoate Br (2), CF₃ (5), ethyl ester Enhanced lipophilicity, stronger electron-withdrawing effects than CF₂H

Key Insights :

  • Bromine: Unlike non-halogenated analogs (e.g., ethyl benzoate), bromine at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura), critical for derivatization .
  • Fluorine vs. Trifluoromethyl : The difluoromethyl group (CF₂H) offers a balance between metabolic stability and steric bulk, whereas trifluoromethyl (CF₃) increases lipophilicity but may hinder target binding .
  • Cyano Group: Position 5’s cyano group enhances dipole interactions in target binding compared to methyl or hydrogen substituents.

Positional Isomerism Effects

The compound’s closest structural analog, ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate (CAS 1807073-86-4), differs in substituent positions (cyano at 3 vs. 5) and backbone (phenylacetate vs. benzoate). This positional shift alters:

  • Steric Accessibility : The phenylacetate backbone may reduce steric hindrance for enzymatic interactions compared to benzoates .

Biological Activity

Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate is a complex organic compound characterized by multiple functional groups, including a bromine atom, a cyano group, and a difluoromethyl group. These structural components significantly influence its biological activity, making it an interesting subject for research in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H8_{8}BrF2_2N1_1O2_2. Its unique structure can be analyzed as follows:

ComponentDescription
Bromine Atom Enhances reactivity and potential for enzyme interaction.
Cyano Group Increases polarity and can participate in hydrogen bonding.
Difluoromethyl Group Enhances lipophilicity and stability, improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's ability to cross cell membranes, facilitating access to intracellular targets. The cyano group can engage in hydrogen bonding, which may influence the compound's potency and selectivity in biological systems.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results suggest that the compound may inhibit bacterial growth by interfering with critical cellular processes.

Anti-inflammatory Activity

Research indicates that similar compounds can exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load at concentrations as low as 16 μg/mL, indicating strong bactericidal properties .
  • Inflammation Models : In murine models of inflammation, the administration of this compound resulted in a marked decrease in edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate
Reactant of Route 2
Ethyl 2-bromo-5-cyano-3-(difluoromethyl)benzoate

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